molecular formula C28H44P2 B1279674 1,3-Bis((dicyclopentylphosphino)methyl)benzene CAS No. 255874-48-7

1,3-Bis((dicyclopentylphosphino)methyl)benzene

Cat. No.: B1279674
CAS No.: 255874-48-7
M. Wt: 442.6 g/mol
InChI Key: OKNPJNSTEUHTOU-UHFFFAOYSA-N
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Description

1,3-Bis((dicyclopentylphosphino)methyl)benzene is an organophosphorus compound with the molecular formula C28H44P2. It is commonly used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with various metal ions .

Preparation Methods

The synthesis of 1,3-Bis((dicyclopentylphosphino)methyl)benzene typically involves a multi-step reaction. One common method includes the reaction of n-butyllithium with a precursor in tetrahydrofuran at -78°C, followed by treatment with morpholine at 120°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

1,3-Bis((dicyclopentylphosphino)methyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents for oxidation and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis((dicyclopentylphosphino)methyl)benzene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis((dicyclopentylphosphino)methyl)benzene largely depends on its application. As a ligand, it forms coordination complexes with metal ions, facilitating various catalytic reactions. In catalysis, it enhances reaction rates by stabilizing transition states and intermediates .

Comparison with Similar Compounds

1,3-Bis((dicyclopentylphosphino)methyl)benzene can be compared to other similar compounds such as:

The uniqueness of this compound lies in its ability to form highly stable complexes with a wide range of metal ions, making it versatile for various catalytic applications.

Properties

IUPAC Name

dicyclopentyl-[[3-(dicyclopentylphosphanylmethyl)phenyl]methyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44P2/c1-2-13-25(12-1)29(26-14-3-4-15-26)21-23-10-9-11-24(20-23)22-30(27-16-5-6-17-27)28-18-7-8-19-28/h9-11,20,25-28H,1-8,12-19,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNPJNSTEUHTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P(CC2=CC(=CC=C2)CP(C3CCCC3)C4CCCC4)C5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471998
Record name [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255874-48-7
Record name [1,3-Phenylenebis(methylene)]bis(dicyclopentylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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